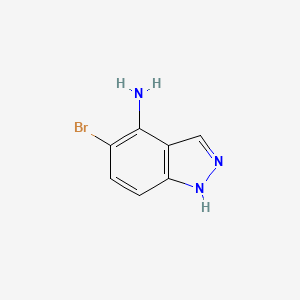

5-bromo-1H-indazol-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

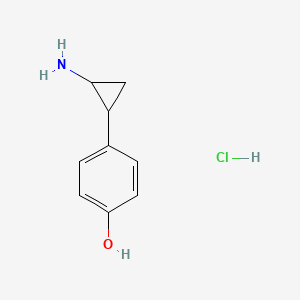

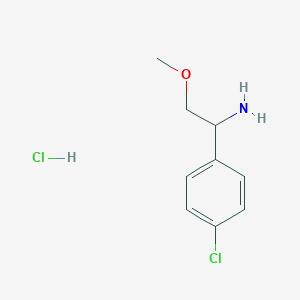

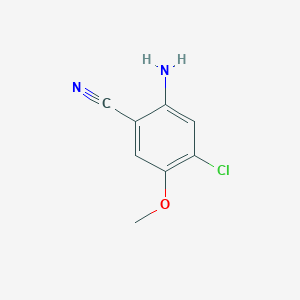

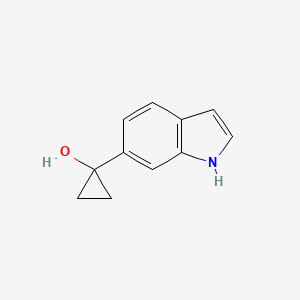

5-bromo-1H-indazol-4-amine is a chemical compound with the molecular formula C7H6BrN3. It has a molecular weight of 212.05 . It is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms .

Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, including this compound, has been the subject of several studies. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered indazole ring attached to an amine group and a bromine atom .Physical And Chemical Properties Analysis

This compound is a solid that is highly soluble in water and other polar solvents . It is stored under inert gas (nitrogen or Argon) at 2–8 °C .科学的研究の応用

Synthesis and Chemical Reactivity

- Regioselective Protection and Coupling Reactions: 5-bromo-1H-indazol-4-amine demonstrates selective protection under various conditions, leading to novel derivatives through Buchwald reactions with a range of amines (Slade et al., 2009).

- Pd-catalyzed Suzuki–Miyaura Cross-Coupling: Efficient synthesis of 3-aryl-1H-indazol-5-amine derivatives via this method under microwave-assisted conditions (Wang et al., 2015).

- Synthesis of Triazole Derivatives: this compound participates in the synthesis of 1,2,3-triazoles with potential antifungal activity (Kaushik et al., 2019).

- Formation of Heterocyclic Compounds: Utilized in the synthesis of fused tetracyclic heterocycles and naphthyridine derivatives (Li et al., 2013).

Photophysical Properties

- Solvatochromic Effects Study: Investigation of absorption and fluorescence spectra of Indazole and its amino derivatives, including this compound, in various solvents (Saha & Dogra, 1997).

Biological and Medicinal Research

- Antibacterial, Antifungal, and Anti-HIV Properties: Schiff and Mannich bases of isatin derivatives, including this compound, show significant antimicrobial and anti-HIV activities (Pandeya et al., 2000).

- BRD4 Inhibitor Synthesis: Derivatives of this compound developed as bromodomain inhibitors for cancer treatment, demonstrating significant tumor size reduction in vivo (Yoo et al., 2018).

Safety and Hazards

5-bromo-1H-indazol-4-amine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and keeping people away from and upwind of spill/leak .

将来の方向性

Indazole derivatives, including 5-bromo-1H-indazol-4-amine, have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . They serve as important building blocks for many bioactive natural products and commercially available drugs . Therefore, the development of new synthetic approaches and the exploration of their biological activities are promising directions for future research .

作用機序

Target of Action

It’s known that indazole derivatives have a wide range of biological activities and can interact with various targets . For instance, the 1H-indazole-3-amine structure is an effective hinge-binding fragment and binds effectively with the hinge region of tyrosine kinase .

Mode of Action

Indazole derivatives are known to exhibit a broad range of chemical and biological properties . They can interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Indazole derivatives are known to influence various biochemical pathways . For example, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .

Result of Action

Some indazole derivatives have been found to inhibit cell growth effectively .

生化学分析

Cellular Effects

Some indazole derivatives have been found to inhibit cell growth in various cancer cell lines . These compounds may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

5-bromo-1H-indazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-5-1-2-6-4(7(5)9)3-10-11-6/h1-3H,9H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVXAQLVIOGXXSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NN=C2)N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

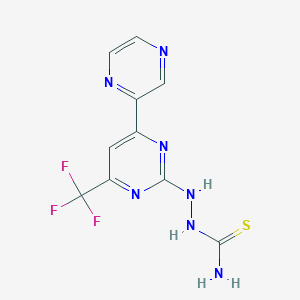

![N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B6592245.png)

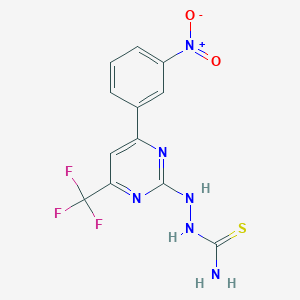

![2-Chloro-5,6-dihydro-4-(trifluoromethyl)benzo-[h]-quinazoline](/img/structure/B6592261.png)

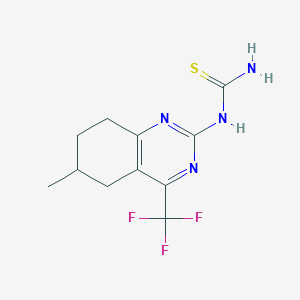

![N-[6-(1,4-Pyrazin-2-yl)-3-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B6592272.png)

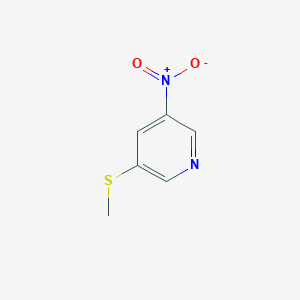

![N-[6-(2-Thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B6592284.png)

![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate](/img/structure/B6592292.png)

![tert-butyl N-[(3R,6R)-6-(hydroxymethyl)oxan-3-yl]carbamate](/img/structure/B6592314.png)